molecular formula C13H16N2O B1353694 1-Cinnamoylpiperazine CAS No. 55486-27-6

1-Cinnamoylpiperazine

Cat. No. B1353694
Key on ui cas rn: 55486-27-6
M. Wt: 216.28 g/mol
InChI Key: DLCYXQODDJUHQL-VOTSOKGWSA-N
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Patent
US04001223

Procedure details

Absolute piperazine (206 g) was dissolved in 500 ml of chloroform and 66.3 g of cinnamoyl chloride was added gradually at 0° C while mixing. The addition required 3 hours. After mixing was continued for another 2 hr., precipitates were filtered and then the filtrate (chloroform layer) was washed with 50 ml of 5% sodium hydroxide and 50 ml of water. The residues obtained after solvents were distilled away in vacuo were subjected to silica gel column chromatography (eluants were mixtures of chloroform and methanol). Thus crystalline N-cinnamoyl piperazine was obtained. Melting point of the product was 30°-40° C and the product was very hygroscopic. The yield was 30%.
Quantity
206 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
66.3 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:6][CH2:5][NH:4][CH2:3][CH2:2]1.[C:7](Cl)(=[O:16])[CH:8]=[CH:9][C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1>C(Cl)(Cl)Cl>[C:7]([N:1]1[CH2:6][CH2:5][NH:4][CH2:3][CH2:2]1)(=[O:16])[CH:8]=[CH:9][C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1

Inputs

Step One
Name
Quantity
206 g
Type
reactant
Smiles
N1CCNCC1
Name
Quantity
500 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
66.3 g
Type
reactant
Smiles
C(C=CC1=CC=CC=C1)(=O)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
while mixing
ADDITION
Type
ADDITION
Details
The addition required 3 hours
Duration
3 h
ADDITION
Type
ADDITION
Details
After mixing
CUSTOM
Type
CUSTOM
Details
, precipitates
FILTRATION
Type
FILTRATION
Details
were filtered
WASH
Type
WASH
Details
the filtrate (chloroform layer) was washed with 50 ml of 5% sodium hydroxide and 50 ml of water
CUSTOM
Type
CUSTOM
Details
The residues obtained after solvents
DISTILLATION
Type
DISTILLATION
Details
were distilled away in vacuo

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C=CC1=CC=CC=C1)(=O)N1CCNCC1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 30%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04001223

Procedure details

Absolute piperazine (206 g) was dissolved in 500 ml of chloroform and 66.3 g of cinnamoyl chloride was added gradually at 0° C while mixing. The addition required 3 hours. After mixing was continued for another 2 hr., precipitates were filtered and then the filtrate (chloroform layer) was washed with 50 ml of 5% sodium hydroxide and 50 ml of water. The residues obtained after solvents were distilled away in vacuo were subjected to silica gel column chromatography (eluants were mixtures of chloroform and methanol). Thus crystalline N-cinnamoyl piperazine was obtained. Melting point of the product was 30°-40° C and the product was very hygroscopic. The yield was 30%.
Quantity
206 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
66.3 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:6][CH2:5][NH:4][CH2:3][CH2:2]1.[C:7](Cl)(=[O:16])[CH:8]=[CH:9][C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1>C(Cl)(Cl)Cl>[C:7]([N:1]1[CH2:6][CH2:5][NH:4][CH2:3][CH2:2]1)(=[O:16])[CH:8]=[CH:9][C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1

Inputs

Step One
Name
Quantity
206 g
Type
reactant
Smiles
N1CCNCC1
Name
Quantity
500 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
66.3 g
Type
reactant
Smiles
C(C=CC1=CC=CC=C1)(=O)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
while mixing
ADDITION
Type
ADDITION
Details
The addition required 3 hours
Duration
3 h
ADDITION
Type
ADDITION
Details
After mixing
CUSTOM
Type
CUSTOM
Details
, precipitates
FILTRATION
Type
FILTRATION
Details
were filtered
WASH
Type
WASH
Details
the filtrate (chloroform layer) was washed with 50 ml of 5% sodium hydroxide and 50 ml of water
CUSTOM
Type
CUSTOM
Details
The residues obtained after solvents
DISTILLATION
Type
DISTILLATION
Details
were distilled away in vacuo

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C=CC1=CC=CC=C1)(=O)N1CCNCC1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 30%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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